2-Bromo-4-isopropylphenol
Overview
Description
2-Bromo-4-isopropylphenol is a brominated phenolic compound that is not directly discussed in the provided papers. However, related brominated phenols and their derivatives are mentioned, which can provide insights into the behavior and characteristics of similar compounds. For instance, the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) involves the use of 4-bromo-2,6-dimethylphenol, indicating that brominated phenols can be used in polymerization reactions . Additionally, the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Pd-catalyzed Suzuki cross-coupling reaction suggests that brominated phenolic compounds can participate in cross-coupling reactions to form various derivatives .
Synthesis Analysis
The papers do not directly address the synthesis of this compound, but they do provide examples of how brominated phenolic compounds can be synthesized. For example, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide . Similarly, 5-bromo-2,3-dimethylphenol was obtained through bromination and subsequent oxidation . These methods suggest that bromination and further functionalization are common strategies in synthesizing brominated phenolic compounds.
Molecular Structure Analysis
The molecular structure of this compound is not directly analyzed in the provided papers. However, structural studies on 8-bromo-2',3'-O-isopropylideneadenosine reveal the importance of conformation and intramolecular interactions in brominated compounds . These findings can be extrapolated to suggest that the molecular structure of this compound may also exhibit specific conformations and intramolecular hydrogen bonding that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving brominated phenolic compounds. The Pd-catalyzed Suzuki cross-coupling reaction is used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate , indicating that brominated phenols can undergo cross-coupling reactions. Additionally, the bromination of 2,4-dimethylphenol leads to various brominated products depending on the reaction conditions . These examples suggest that this compound could potentially undergo similar reactions, such as electrophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the papers provide information on related compounds. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol indicates that brominated phenols can be involved in polymerization, which could affect their physical properties . The electronic and non-linear optical (NLO) properties of brominated phenolic derivatives are studied using DFT, suggesting that such compounds may exhibit interesting electronic properties . These insights can be used to infer that this compound may also possess unique physical and chemical properties that could be explored further.
Scientific Research Applications
Hydrogen Bonding Studies
A study by Luo, Lay, and Chen (2001) explored the hydrogen bonding associations of 2-isopropylphenol, which is structurally similar to 2-Bromo-4-isopropylphenol. Using nuclear magnetic resonance spectroscopy, they investigated its behavior in various solvents, providing insights into the molecular interactions of such phenolic compounds (Luo, Lay, & Chen, 2001).
Oxidation Processes
Zenkevich and Pushkareva (2018) examined the oxidation of 4-isopropylphenol in aqueous solutions, revealing details about the transformation of similar phenolic compounds under oxidative conditions. This research provides valuable information on the chemical behavior of this compound during oxidation (Zenkevich & Pushkareva, 2018).
Sonochemical Degradation Studies
Chiha et al. (2010) focused on the sonochemical degradation of 4-isopropylphenol, a compound structurally related to this compound. Their work highlights the effects of different matrices on the degradation process, which is crucial for understanding the environmental fate of such compounds (Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010).
Electrophilic Substitution Studies
The research by Brittain et al. (1982) on the bromination of dimethylphenol, which is structurally similar to this compound, provides insights into electrophilic substitution reactions and the resultant product formation. This study is relevant for understanding the chemical behavior of brominated phenolic compounds (Brittain, Mare, Newman, & Chin, 1982).
Antifungal Activity
A study by Jang Do Yeon et al. (2007) on derivatives of isopropylphenol, including 4-isopropylphenol, revealed their antifungal activities against various plant pathogens. This research is indicative of the potential applications of this compound in antifungal treatments (Jang Do Yeon et al., 2007).
Zeolite Catalysis
Xu, Miller, Agrawal, and Jones (2013) studied the zeolite-catalyzed alkylation of phenol with propylene, focusing on maximizing the production of 2-isopropylphenol. This research can be extended to understanding the catalytic behavior of this compound in similar reactions (Xu, Miller, Agrawal, & Jones, 2013).
Safety and Hazards
2-Bromo-4-isopropylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-4-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566247 | |
Record name | 2-Bromo-4-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19432-27-0 | |
Record name | 2-Bromo-4-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(propan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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